8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to pyridine at two adjacent carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with a fluorine atom at the 8th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 2nd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.16 . It is predicted to have a boiling point of 434.4±45.0 °C and a density of 1.570±0.06 g/cm3 .Safety and Hazards
Mechanism of Action
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which this molecule belongs, are good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ .
Mode of Action
It is known that 8-hydroxyquinolines can chelate metal ions, which may influence various biochemical processes .
Biochemical Pathways
The chelation of metal ions by 8-hydroxyquinolines can potentially affect a variety of biochemical pathways, depending on the specific metal ions involved .
Result of Action
It is known that 8-hydroxyquinolines can reduce the intracellular production of certain proteins and the yield of infectious virions in treated and infected cells .
Action Environment
It is known that the action of 8-hydroxyquinolines can be influenced by the presence of metal ions .
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640743 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36308-79-9 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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